molecular formula C16H30N2O2S B14576827 2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate CAS No. 61358-18-7

2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate

Cat. No.: B14576827
CAS No.: 61358-18-7
M. Wt: 314.5 g/mol
InChI Key: BIEADSUWYOCQLS-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a carbamate group attached to the piperidine nitrogen The cyclohexylsulfanyl group is attached to the carbamate carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring provides steric hindrance, which can affect the binding affinity and specificity of the compound. The carbamate group can form hydrogen bonds with target molecules, while the cyclohexylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate is unique due to the presence of both the carbamate and cyclohexylsulfanyl groups, which provide distinct chemical and biological properties. The combination of steric hindrance from the piperidine ring and the functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61358-18-7

Molecular Formula

C16H30N2O2S

Molecular Weight

314.5 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) N-cyclohexylsulfanylcarbamate

InChI

InChI=1S/C16H30N2O2S/c1-15(2)10-12(11-16(3,4)18-15)20-14(19)17-21-13-8-6-5-7-9-13/h12-13,18H,5-11H2,1-4H3,(H,17,19)

InChI Key

BIEADSUWYOCQLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)NSC2CCCCC2)C

Origin of Product

United States

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